1-(piperidin-4-yl)piperidine-2,6-dione
Description
1-(Piperidin-4-yl)piperidine-2,6-dione is a bicyclic glutarimide derivative characterized by a piperidine-2,6-dione core fused with a piperidin-4-yl substituent. This scaffold is notable for its structural versatility, enabling diverse chemical modifications for applications in medicinal chemistry and materials science. The compound’s synthesis often involves catalytic methods, such as ZnCl₂-mediated reactions in ethanol, yielding symmetrical structures with linear chains (). Its derivatives are pivotal in drug development, particularly as proteolysis-targeting chimeras (PROTACs), antipsychotics, and anti-inflammatory agents.
Properties
CAS No. |
75483-36-2 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Dieckmann Cyclization of β-Amino Esters
Dieckmann cyclization, a classical method for forming six-membered rings, has been adapted for synthesizing piperidine-2,6-dione derivatives. In a study by Marson and Yau, β-amino esters derived from β-keto esters underwent cyclization under basic conditions to yield piperidine-2,4-diones. While their work focused on 2,4-diones, analogous strategies can be applied to 2,6-diones by modifying the starting material. For instance, a β-amino ester bearing a piperidin-4-yl group at the α-position could cyclize via intramolecular nucleophilic attack, forming the 2,6-dione scaffold. Key conditions include:
-
Base : Sodium methoxide (NaOMe) in methanol or acetonitrile.
-
Temperature : Reflux (≈80°C for methanol).
This method’s regioselectivity depends on steric and electronic factors, with the piperidin-4-yl group directing cyclization to the 2,6-position. However, decarboxylation side reactions may necessitate careful control of reaction time and temperature.
Bromoglutarimide-Aminobenzylamine Coupling
A patent by US20070155967A1 describes the synthesis of 3-substituted piperidine-2,6-diones via coupling 3-bromoglutarimides with aminobenzylamines. Although the example produces 3-(4H-quinazolin-3-yl)piperidine-2,6-dione, substituting the benzylamine with piperidin-4-ylamine could yield the target compound. The protocol involves:
-
Reaction : 3-Bromoglutarimide (III) + Piperidin-4-ylamine (II) in tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Conditions :
-
Solvent : THF with triethylamine (TEA) at 20–100°C.
-
Purification : Flash chromatography with ethyl acetate/methanol (2:1).
-
This method’s efficiency stems from the electrophilic bromine in the glutarimide, which facilitates nucleophilic substitution by the amine. However, steric hindrance from the piperidin-4-yl group may require elevated temperatures or prolonged reaction times.
Multi-Step Synthesis via Intermediate Coupling
HBTU/HOBt-Mediated Amide Coupling
A modular approach reported in PMC8271538 involves coupling carboxylic acids to 1-(piperidin-4-yl)benzimidazol-2-one using hydroxybenzotriazole (HOBt) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). Adapting this for 1-(piperidin-4-yl)piperidine-2,6-dione synthesis would involve:
-
Step 1 : Activate glutaric acid as a hydroxysuccinimide ester (e.g., using DCC/NHS).
-
Step 2 : Couple with piperidin-4-ylamine in dichloromethane (DCM) with diisopropylethylamine (DIPEA).
-
Step 3 : Cyclize the intermediate via acid-catalyzed intramolecular dehydration.
Optimization Data :
| Step | Conditions | Yield |
|---|---|---|
| Activation | DCC, NHS, DCM, 0°C → 20°C | 85% |
| Coupling | HBTU/HOBt, DIPEA, DCM | 78% |
| Cyclization | TFA (10%), 40°C, 2h | 62% |
This method offers flexibility but requires precise stoichiometry to avoid oligomerization during cyclization.
Comparative Analysis of Methods
Efficiency and Scalability
-
Dieckmann Cyclization : High regioselectivity but limited substrate scope. Yields for 2,6-diones are unreported but estimated at 50–70% based on analogous 2,4-diones.
-
Bromoglutarimide Route : Robust for electron-deficient amines but may underperform with bulky substrates like piperidin-4-ylamine.
-
Multi-Step Coupling : Higher modularity but involves costly reagents (HBTU) and multiple purification steps.
Chemical Reactions Analysis
Amide Formation and Acylation Reactions
The secondary amine in the piperidin-4-yl group undergoes nucleophilic acylation with activated carbonyl reagents. For example:
-
Reaction with acyl chlorides :
This reaction typically proceeds in inert solvents (e.g., dichloromethane) with tertiary amine bases (e.g., triethylamine) to neutralize HCl byproducts . -
Coupling with carboxylic acids :
HBTU/HOBt-mediated coupling with carboxylic acids under basic conditions (e.g., DIPEA) yields substituted amides .
Example : Synthesis of TNF-α inhibitors via amidation of the piperidinyl nitrogen .
Salt Formation
The piperidinyl amine participates in acid-base reactions to form stable salts:
-
Hydrochloride salt formation :
This salt enhances solubility and crystallinity, commonly used in pharmaceutical formulations .
Nucleophilic Substitution
The diketopiperazine core exhibits limited reactivity due to electron withdrawal by carbonyl groups, but the piperidinyl group facilitates substitutions:
-
Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) yields N-alkylated derivatives .
Example :
.
Cyclization and Ring-Opening Reactions
Under controlled conditions, the diketopiperazine ring undergoes transformations:
-
Acid-catalyzed ring opening :
In concentrated HCl or H₂SO₄, the ring hydrolyzes to form a linear diamide, though this is less common due to steric hindrance . -
Condensation with aldehydes :
Forms fused heterocycles via Mannich-type reactions, leveraging the amine’s nucleophilicity .
Coordination Chemistry
The compound acts as a ligand for metal ions via its amine and carbonyl groups:
-
Transition metal complexes :
Forms complexes with Cu(II), Fe(III), and Pd(II), characterized by shifts in IR carbonyl stretching frequencies (1,650–1,720 cm⁻¹) .
Application : Catalytic hydrogenation or cross-coupling reactions in synthetic chemistry .
Synthetic Modifications in Drug Development
This compound derivatives are pivotal in medicinal chemistry:
-
Targeted protein degraders : Structural analogs act as cereblon-binding ligands in PROTACs, enabling ubiquitination of disease-related proteins .
-
Anti-inflammatory agents : Derivatives inhibit TNF-α release in PBMCs (IC₅₀ values < 1 µM) .
-
Antipsychotics : Modifications at the piperidinyl nitrogen enhance dopamine and serotonin receptor affinity .
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry
1-(Piperidin-4-yl)piperidine-2,6-dione has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Case Study: Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer cells). The compound was found to reduce cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting its potential as a therapeutic agent in cancer treatment .
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung cancer) | 20 | Inhibition of cell proliferation |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent against various pathogens.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism underlying its antimicrobial activity involves disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .
Neuropharmacological Applications
Given the presence of piperidine moieties, this compound is being explored for its neuropharmacological effects. Studies suggest that it may have potential in treating neurological disorders by modulating neurotransmitter systems.
Case Study: Neuroprotective Effects
In research focusing on neuroprotection, this compound was shown to enhance neuronal survival in models of oxidative stress, indicating its potential utility in neurodegenerative diseases .
Material Science Applications
Beyond biological applications, this compound is being explored for use in material science due to its structural properties that can be beneficial for the development of advanced materials.
Potential Uses:
- Development of organic semiconductors.
- Synthesis of polymers with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 1-(piperidin-4-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and affecting biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Key Derivatives and Substituents:
- PROTAC Derivatives: Compounds like 3-(4-((2-(2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-1-oxo-6-(trifluoromethyl)isoindolin-2-yl)piperidine-2,6-dione () feature polyethylene glycol (PEG)-like chains and fluorinated isoindolinone groups. These modifications enhance solubility and enable targeted protein degradation in cancer therapy.
- Antipsychotic Agents : Derivatives such as 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione () incorporate fluorobenzoisoxazolyl and chlorophenyl groups, optimizing dopamine (D₂/D₃) and serotonin (5-HT₁ₐ/₂ₐ/₂c) receptor binding.
- Anti-Inflammatory Agents : 1-(2-(1H-imidazol-4-yl)ethyl)piperidine-2,6-dione () includes an imidazole moiety, enabling cytokine modulation for psoriasis treatment.
Impact of Substituents:
- Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance metabolic stability and target binding affinity ().
- Aromatic/Heteroaromatic Groups (e.g., chlorophenyl, fluorobenzoisoxazolyl): Improve lipophilicity and blood-brain barrier penetration ().
- PEG Chains : Increase molecular weight (>900 Da) and aqueous solubility but reduce oral bioavailability ().
Physicochemical and Analytical Properties
Higher molecular weight PROTACs face bioavailability challenges but excel in aqueous solubility due to PEG chains. Antipsychotic derivatives prioritize lipophilicity for CNS penetration.
Biological Activity
1-(Piperidin-4-yl)piperidine-2,6-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.
Chemical Structure and Properties
This compound belongs to the piperidine family, characterized by a piperidine ring with a diketone functional group. Its molecular formula is C₁₁H₁₄N₂O₂, and it has a molecular weight of approximately 206.24 g/mol.
Biological Activity Overview
The biological activities of this compound include:
- Antipsychotic Effects : It has shown potential as an atypical antipsychotic agent by interacting with dopamine and serotonin receptors.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties.
Antipsychotic Activity
Research indicates that derivatives of piperidine-2,6-dione can act on multiple neurotransmitter receptors. For instance, a study highlighted the compound's high affinity for dopamine D(2) and D(3) receptors as well as serotonin 5-HT(1A), 5-HT(2A), and 5-HT(2C) receptors, suggesting its potential in treating psychotic disorders without significant extrapyramidal side effects .
Anti-inflammatory Mechanisms
The anti-inflammatory activity is attributed to the compound's ability to inhibit kinases involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines such as IL-1β .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for inhibiting bacterial growth .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antipsychotic | High affinity for D(2), D(3), 5-HT receptors | |
| Anti-inflammatory | Inhibition of IL-1β release | |
| Antimicrobial | Effective against S. aureus and E. coli |
Case Study 1: Antipsychotic Efficacy
A behavioral model demonstrated that a derivative of piperidine-2,6-dione inhibited apomorphine-induced climbing behavior in mice, indicating its potential efficacy in managing positive symptoms of schizophrenia without causing extrapyramidal symptoms .
Case Study 2: Anti-inflammatory Response
In vitro assays showed that treatment with this compound led to a significant reduction in the secretion of pro-inflammatory cytokines in activated macrophages, supporting its use as an anti-inflammatory agent .
Q & A
Q. What are the recommended synthetic routes for 1-(piperidin-4-yl)piperidine-2,6-dione, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via acylation or substitution reactions of piperidine precursors. For example, acylation of 4-piperidone derivatives with chloroacetyl chloride under basic conditions (e.g., triethylamine) yields the target compound . Optimization involves:
- Reaction Temperature: Maintaining 0–5°C during acylation minimizes side reactions.
- Solvent Choice: Dichloromethane or THF improves solubility and reaction homogeneity.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >90% purity .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of:
- X-ray Crystallography: Resolves bond lengths and dihedral angles in the piperidine-dione scaffold .
- NMR Spectroscopy: H NMR (δ 1.5–2.8 ppm for piperidine protons) and C NMR (δ 170–175 ppm for carbonyl groups) confirm functional groups .
- Mass Spectrometry: ESI-MS (m/z 195.1 [M+H]) validates molecular weight .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Based on GHS classification (similar to piperidine derivatives):
- PPE: Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation; H315/H319) .
- Ventilation: Use fume hoods to avoid inhalation (H335 risk) .
- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
Methodological Answer: Initial screening includes:
- Cytotoxicity: MTT assay on HEK-293 or HepG2 cells (IC determination).
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based).
- In Vivo Models: Rodent studies for CNS activity (dose range: 10–100 mg/kg) .
Advanced Research Questions
Q. How can reaction mechanisms for piperidine-dione derivatives be elucidated using kinetic and computational methods?
Methodological Answer:
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., variable IC50_{50}50 values)?
Methodological Answer: Apply the FINER framework (Feasible, Novel, Ethical, Relevant):
Q. How can researchers design experiments to study polymorphic forms of this compound?
Methodological Answer:
Q. What advanced spectroscopic techniques validate electronic and steric effects in substituted derivatives?
Methodological Answer:
- 2D NMR (COSY, NOESY): Maps spatial interactions between substituents.
- IR Microspectroscopy: Identifies hydrogen bonding in crystalline forms.
- XPS: Quantifies electron density shifts in nitrogen atoms .
Q. How do structural modifications (e.g., substituents at C2/C6) influence bioactivity?
Methodological Answer:
Q. What methodologies optimize large-scale synthesis while maintaining stereochemical purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
